Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate
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Overview
Description
METHYL 4-ETHYL-5-METHYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a trifluoromethoxy group, and a phenylacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-ETHYL-5-METHYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the trifluoromethoxy group and the phenylacetamido moiety. Common reagents used in these reactions include trifluoromethanesulfonic anhydride, methanol, and phenylacetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-ETHYL-5-METHYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or the phenylacetamido moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring or the phenylacetamido moiety.
Scientific Research Applications
METHYL 4-ETHYL-5-METHYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-ETHYL-5-METHYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The trifluoromethoxy group and the phenylacetamido moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-ETHYL-5-METHYL-2-{[1,1,1-TRIFLUORO-3-METHOXY-3-OXO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}THIOPHENE-3-CARBOXYLATE: shares similarities with other thiophene derivatives and compounds containing trifluoromethoxy and phenylacetamido groups.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H23F3N2O5S |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[[1,1,1-trifluoro-3-methoxy-3-oxo-2-[(2-phenylacetyl)amino]propan-2-yl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H23F3N2O5S/c1-5-14-12(2)32-17(16(14)18(28)30-3)26-20(19(29)31-4,21(22,23)24)25-15(27)11-13-9-7-6-8-10-13/h6-10,26H,5,11H2,1-4H3,(H,25,27) |
InChI Key |
LTVWVAKDZJAHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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